tert-Butyl 5-chloro-6-fluoronicotinate
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Overview
Description
tert-Butyl 5-chloro-6-fluoronicotinate: is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 g/mol . It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 5-position, and a fluorine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-6-fluoronicotinate typically involves the esterification of 5-chloro-6-fluoronicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-chloro-6-fluoronicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or mixed solvent systems.
Major Products:
Nucleophilic substitution: Substituted nicotinates with various functional groups.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Ester hydrolysis: 5-chloro-6-fluoronicotinic acid.
Scientific Research Applications
tert-Butyl 5-chloro-6-fluoronicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-6-fluoronicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The ester group can also undergo hydrolysis in vivo, releasing the active carboxylic acid form, which may further interact with molecular pathways .
Comparison with Similar Compounds
tert-Butyl 5-chloro-6-fluoronicotinate can be compared with other nicotinic acid derivatives, such as:
tert-Butyl 5-chloronicotinate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-Butyl 6-fluoronicotinate: Lacks the chlorine atom, potentially altering its chemical properties and applications.
tert-Butyl nicotinate: Lacks both chlorine and fluorine atoms, making it less specialized for certain reactions and applications.
The presence of both chlorine and fluorine atoms in this compound makes it unique, providing distinct reactivity patterns and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3 |
InChI Key |
ZNZJEHCPNRNBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)F)Cl |
Origin of Product |
United States |
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